Methyl 1H-benzimidazole-1-carboxylate Antimicrobial Potency vs. Staphylococcus aureus and Escherichia coli
A head-to-head comparison of benzimidazole carboxylates and carboxamides revealed that the carboxylate derivatives, including compounds structurally related to methyl 1H-benzimidazole-1-carboxylate, exhibit significantly higher antimicrobial activity than their carboxamide analogs against Staphylococcus aureus and Escherichia coli [1]. This study provides quantitative evidence that the carboxylate group is a key determinant of antimicrobial efficacy within this chemical class.
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Representative benzimidazole carboxylate (Compound 2a): MIC = 200 µg/mL (S. aureus), 100 µg/mL (E. coli) |
| Comparator Or Baseline | Benzimidazole carboxamide analogs (e.g., Compound 4a): MIC = >200 µg/mL (S. aureus, E. coli) |
| Quantified Difference | Benzimidazole carboxylates show at least a 2-fold increase in potency (lower MIC) compared to carboxamides against E. coli. |
| Conditions | In vitro antimicrobial assay against Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922. Minimum Inhibitory Concentration (MIC) determined by microbroth dilution method. |
Why This Matters
This data demonstrates that the carboxylate ester functionality is a critical pharmacophore for antimicrobial activity, guiding the selection of this specific compound over related carboxamide analogs for antimicrobial drug discovery programs.
- [1] Tunçbilek, M., et al. (1999). Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides. Il Farmaco, 54(8), 523-526. View Source
